ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1239733-52-8
VCID: VC11957174
InChI: InChI=1S/C14H17N3O5S/c1-4-22-14(18)10-8-15-16-13(10)23(19,20)17-11-7-9(2)5-6-12(11)21-3/h5-8,17H,4H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC
Molecular Formula: C14H17N3O5S
Molecular Weight: 339.37 g/mol

ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

CAS No.: 1239733-52-8

Cat. No.: VC11957174

Molecular Formula: C14H17N3O5S

Molecular Weight: 339.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1239733-52-8

Specification

CAS No. 1239733-52-8
Molecular Formula C14H17N3O5S
Molecular Weight 339.37 g/mol
IUPAC Name ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O5S/c1-4-22-14(18)10-8-15-16-13(10)23(19,20)17-11-7-9(2)5-6-12(11)21-3/h5-8,17H,4H2,1-3H3,(H,15,16)
Standard InChI Key GGWNRGADRFOZGT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC

Introduction

Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the class of sulfonamide derivatives. It features a pyrazole ring, a carboxylate ester group, and a sulfonamide moiety attached to a methoxy-methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

  • Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 2-methoxy-5-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

  • Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Biological Activities and Potential Applications

Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate exhibits potential biological activities due to its structural features:

  • Antibacterial Properties: The sulfamoyl group is known for its antibacterial properties.

  • Anti-inflammatory and Analgesic Effects: The pyrazole ring is associated with various pharmacological activities, including anti-inflammatory and analgesic effects.

  • Pain Management: In animal models, this compound has been shown to reduce pain responses significantly, likely through modulation of pain signaling pathways.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylateC14H17N3O5SContains methoxy and methyl groups on the phenyl ring
Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylateC6H9N3O4SLacks methoxy and methyl groups; simpler structure
Ethyl 3-[2-(methoxy)-5-(methylphenyl)]sulfamoyl-pyrazoleNot specifiedSimilar sulfamoyl group; different position of substituents

Research Findings and Future Directions

Studies suggest that compounds containing pyrazole derivatives can inhibit certain enzymes or pathways involved in disease processes, making them candidates for drug development. Interaction studies are crucial for understanding how ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate interacts with biological targets. Preliminary studies may include in vitro experiments to evaluate its potential as a therapeutic agent.

Given the compound's promising biological activities, further research should focus on optimizing its synthesis for industrial production and exploring its efficacy in clinical settings. Additionally, investigating its metabolic stability and potential side effects will be essential for advancing its development as a pharmaceutical candidate.

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